N,N-dimethyl-octahydro-1H-isoindol-5-amine

Medicinal Chemistry Building Block Characterization Physicochemical Property Differentiation

SAR programs around octahydroisoindole scaffolds often face delays due to custom synthesis of positional or stereochemical isomers. This pre-validated building block eliminates that bottleneck. - **Target Application**: Intermediate for CNS triple reuptake inhibitors (SERT/NET/DAT) with documented BBB permeability. - **Structural Advantage**: Fixed 5-dimethylamino substitution vs. parent primary amine (CAS 1802376-21-1); avoids post-synthetic N-alkylation. - **Procurement Ready**: CAS 1935268-89-5, ≥95% purity, available in 50 mg and 500 mg quantities.

Molecular Formula C10H20N2
Molecular Weight 168.284
CAS No. 1935268-89-5
Cat. No. B2642000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-octahydro-1H-isoindol-5-amine
CAS1935268-89-5
Molecular FormulaC10H20N2
Molecular Weight168.284
Structural Identifiers
SMILESCN(C)C1CCC2CNCC2C1
InChIInChI=1S/C10H20N2/c1-12(2)10-4-3-8-6-11-7-9(8)5-10/h8-11H,3-7H2,1-2H3
InChIKeyCBTYXLKTWPUUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-octahydro-1H-isoindol-5-amine Overview


N,N-Dimethyl-octahydro-1H-isoindol-5-amine (CAS 1935268-89-5) is a saturated bicyclic amine building block with molecular formula C10H20N2 and molecular weight 168.28 g/mol, available commercially at ≥95% purity for research applications . The compound features an octahydro-1H-isoindole core scaffold bearing a dimethylamino substituent at the 5-position, placing it within a broader chemical class of isoindoline-derived intermediates employed in medicinal chemistry programs [1].

Saturated octahydro-1H-isoindole bicyclic building block
Pre-installed 5-dimethylamino group for SAR exploration
Defined purity specification for research workflows
Commercially available from multiple suppliers

N,N-Dimethyl-octahydro-1H-isoindol-5-amine Substitution Risks


Generic substitution of octahydroisoindole derivatives is precluded by the interplay of three structural determinants: the precise ring junction stereochemistry, the substitution position on the bicyclic core, and the N-alkylation pattern. The octahydro-1H-isoindole scaffold exists in multiple stereoisomeric forms that exhibit divergent pharmacological profiles in validated systems, while positional isomers (e.g., 4-amine vs. 5-amine derivatives) present distinct synthetic accessibility and commercial availability profiles [1]. The dimethylamino substitution at the 5-position of the target compound introduces both steric and electronic modulation that distinguishes it from the parent primary amine (CAS 1802376-21-1) and from 4-position isomers, making direct interchange without revalidation untenable in structure-activity relationship (SAR) studies.

Stereochemistry Ring junction stereochemistry may alter SAR; isomer profiles can diverge and require revalidation.
Positional isomerism 4-amine vs. 5-amine isomers present distinct synthetic access and biological activity; not directly interchangeable.
N-alkylation pattern Dimethylamino vs. primary amine changes steric/electronic properties; substitution without validation may shift SAR.

N,N-Dimethyl-octahydro-1H-isoindol-5-amine Differentiation Evidence


Molecular Weight Impact of 5-Dimethylamino Substitution

The target compound (MW 168.28 g/mol) exhibits a 34.4% increase in molecular weight relative to the parent octahydro-1H-isoindole scaffold (MW 125.21 g/mol), and a 20.0% increase relative to the unsubstituted octahydro-1H-isoindol-5-amine (MW 140.23 g/mol) . This molecular weight differential stems specifically from the N,N-dimethyl substitution at the 5-position amine, which introduces an additional C2H6 mass unit beyond the primary amine functionality.

MW Increase
Context-dependent
168.28 g/mol; +34.4% vs. parent scaffold; +20.0% vs. 5-amine unsubstituted
Differentiates from lighter analogs in ADME property filtering
Calculated from molecular formula; used in virtual screening campaigns
Medicinal Chemistry Building Block Characterization Physicochemical Property Differentiation

Positional Isomer Sourcing Differences

The 5-amine regioisomer series (CAS 1802376-21-1 for the unsubstituted primary amine; CAS 1935268-89-5 for the N,N-dimethyl derivative) maintains consistent commercial availability across multiple suppliers [1][2]. In contrast, the 4-amine regioisomer (octahydro-1H-isoindol-4-amine, CAS 477700-49-5) shows narrower supplier coverage and distinct sourcing requirements . This differential reflects the synthetic accessibility challenges associated with selective functionalization of the octahydroisoindole bicyclic framework.

Isomer Sourcing
Data to verify
5-amine series shows multiple suppliers; 4-amine regioisomer has narrower coverage
5-position isomer ensures more reliable supply continuity for SAR timelines
Supplier database cross-referencing; confirm current availability
Synthetic Intermediates Supply Chain Differentiation Positional Isomer SAR

Octahydro-1H-isoindole Scaffold as Triple Reuptake Inhibitor Pharmacophore

The octahydro-1H-isoindole scaffold—the core structural framework of the target compound—has been validated as a pharmacophore for triple reuptake inhibition (SERT/NET/DAT) with optimized derivatives achieving IC50 values of 20 nM (SERT), 85 nM (NET), and 168 nM (DAT) for compound 23a, demonstrating balanced transporter inhibition profiles [1]. This scaffold-based activity distinguishes the bicyclic octahydroisoindole series from monocyclic amine analogs which lack the conformational constraint necessary for potent polypharmacology at monoamine transporters.

TRI Pharmacophore
Class-level
Optimized octahydro-1H-isoindole derivatives achieve sub-100 nM SERT/NET inhibition in vitro
Supports scaffold selection for monoamine transporter studies
Class-level inference; target compound not directly tested for transporter activity
CNS Drug Discovery Triple Reuptake Inhibitors Transporter Pharmacology

Saturated Octahydro Scaffold BBB Penetration

Octahydro-1H-isoindole derivatives, characterized by their fully saturated bicyclic framework, have demonstrated confirmed blood-brain barrier penetrance and in vivo CNS efficacy in rodent behavioral models [1]. The saturated scaffold (perhydroisoindole) acts as a substance P (neurokinin-1) antagonist capable of crossing the BBB, a property exploited for movement disorder research . In triple reuptake inhibitor programs, optimized octahydro-1H-isoindole derivatives achieved brain-penetrant profiles with in vivo activity in mouse tail suspension tests at oral doses of 10-30 mg/kg [1]. This BBB permeability profile differentiates the saturated octahydro scaffold from aromatic isoindole counterparts that typically exhibit lower CNS exposure due to increased planarity and reduced conformational flexibility.

BBB Penetration
Class-level
Saturated octahydro scaffold associated with brain penetrance in rodent models and CNS activity
Indicates potential utility for CNS-targeted discovery programs
Class-level observation; requires target-specific BBB validation
Blood-Brain Barrier CNS Penetration Scaffold Saturation Effects

Commercial Specification and Traceable Procurement

The target compound is commercially available with a defined minimum purity specification of ≥95% and a validated CAS registry number (1935268-89-5) enabling traceable procurement across supply chains . Pricing tier information indicates standard research-scale availability: 50 mg at €681 and 500 mg at €1,913, establishing a documented cost baseline for budgeting purposes . In contrast, the parent octahydro-1H-isoindole scaffold (CAS 6949-87-7) is available in larger gram-scale quantities with comparable purity specifications (≥95%) but lacks the pre-installed 5-amino functionality .

Commercial Spec
Specification review
Minimum purity ≥95%; pricing tiers established for 50 mg and 500 mg
Reduces synthetic steps and analytical burden vs. unfunctionalized scaffold
Per vendor specification; research-grade material for laboratory use
Analytical Specification Procurement Traceability Quality Control

Bicyclic Scaffold Structural Distinction

The octahydro-1H-isoindole scaffold of the target compound represents a distinct bicyclic framework from the closely related octahydrocyclopenta[c]pyrrole scaffold, with both validated in the same triple reuptake inhibitor program [1]. The octahydro-1H-isoindole core features a nitrogen atom at the ring junction position within a [4.3.0] bicyclic system, whereas the octahydrocyclopenta[c]pyrrole scaffold presents a [3.3.0] bicyclic arrangement. This topological distinction provides medicinal chemists with orthogonal vectors for substituent elaboration and potentially divergent off-target profiles.

Scaffold Topology
Class-level
[4.3.0] bicyclic system vs. [3.3.0] octahydrocyclopenta[c]pyrrole; distinct vector geometry
Enables chemotype diversification within validated transporter pharmacology space
Class-level scaffold comparison; both scaffolds achieve transporter inhibition
Scaffold Hopping Bicyclic Core Comparison Medicinal Chemistry Design

N,N-Dimethyl-octahydro-1H-isoindol-5-amine Applications


Triple Reuptake Inhibitor Lead Optimization

The octahydro-1H-isoindole scaffold of the target compound has been validated in peer-reviewed medicinal chemistry literature as a pharmacophore for potent triple reuptake inhibition at SERT, NET, and DAT transporters, with optimized derivatives achieving sub-100 nM IC50 values and confirmed in vivo CNS activity in mouse behavioral models [1]. The target compound, bearing a 5-dimethylamino substituent, serves as a synthetic intermediate for SAR exploration programs investigating the effect of amine substitution patterns on transporter selectivity and brain penetrance. The fully saturated scaffold's documented BBB permeability makes this compound particularly relevant for CNS-targeted discovery programs where brain exposure is a critical design parameter.

Bicyclic Amine Building Block for Library Synthesis

The target compound functions as a versatile N,N-dimethylamino-substituted bicyclic amine building block with a molecular weight of 168.28 g/mol and ≥95% commercial purity [1]. The pre-installed tertiary amine at the 5-position eliminates the need for subsequent N-alkylation steps in synthetic sequences targeting more complex octahydroisoindole derivatives. Compared to the unsubstituted octahydro-1H-isoindol-5-amine (CAS 1802376-21-1, MW 140.23), the target compound offers distinct steric and electronic properties at the amine center, enabling differential reactivity profiles in N-acylation, N-alkylation, and reductive amination protocols . This pre-functionalization reduces synthetic step count for library synthesis campaigns requiring N,N-dimethylamino pharmacophoric elements.

Neurokinin Receptor Pharmacophore Validation

Octahydroisoindole derivatives, including the perhydroisoindole (octahydro-1H-isoindole) scaffold that constitutes the core of the target compound, have demonstrated substance P (neurokinin-1) antagonist activity with documented blood-brain barrier penetration [1]. The target compound's 5-dimethylamino substitution pattern provides a vector for exploring structure-activity relationships distinct from the unsubstituted parent scaffold (CAS 6949-87-7) and from alternative substitution positions. This application scenario is relevant for programs investigating neurokinin receptor modulation for movement disorders and CNS indications, where the saturated bicyclic framework offers conformational rigidity advantages over flexible acyclic amine alternatives.

Building Block Procurement for SAR Workflows

As a pre-functionalized octahydro-1H-isoindole derivative with defined commercial availability (50 mg and 500 mg quantities at documented purity ≥95%) [1], the target compound enables direct incorporation into parallel synthesis workflows without requiring in-house synthetic elaboration of the amine functionality. The established CAS registry (1935268-89-5) provides unambiguous chemical identity for procurement traceability and analytical method development. This contrasts with custom-synthesized positional isomers (e.g., 4-amine derivatives) that may require multi-step synthesis and characterization, representing a time-saving procurement advantage for medicinal chemistry teams conducting SAR exploration around the octahydroisoindole chemotype.

Application
Selection Property
Validation Focus
Triple reuptake inhibitor lead optimization
Octahydro-1H-isoindole scaffold with 5-dimethylamino substitution
Transporter selectivity and brain penetrance assay validation
Bicyclic amine library synthesis
Pre-functionalized N,N-dimethylamino building block
Synthetic step reduction and reactivity profiling
Neurokinin receptor pharmacophore exploration
5-dimethylamino vector on saturated scaffold
Receptor binding and functional activity validation
SAR workflow procurement
Defined commercial purity and CAS registry
Supply consistency and analytical method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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